Cas no 1556032-27-9 (Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)-)

Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)-
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- Inchi: 1S/C7H11NO2/c8-5-6(9)7-3-1-2-4-10-7/h3H,1-2,4-5,8H2
- InChI Key: LEIDUCYRVIGEGO-UHFFFAOYSA-N
- SMILES: C(=O)(C1OCCCC=1)CN
Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795279-0.25g |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one |
1556032-27-9 | 95.0% | 0.25g |
$840.0 | 2025-02-22 | |
Enamine | EN300-795279-0.1g |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one |
1556032-27-9 | 95.0% | 0.1g |
$804.0 | 2025-02-22 | |
Enamine | EN300-795279-1.0g |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one |
1556032-27-9 | 95.0% | 1.0g |
$914.0 | 2025-02-22 | |
Enamine | EN300-795279-10.0g |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one |
1556032-27-9 | 95.0% | 10.0g |
$3929.0 | 2025-02-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01084863-1g |
2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one |
1556032-27-9 | 95% | 1g |
¥6657.0 | 2023-04-10 | |
Enamine | EN300-795279-0.5g |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one |
1556032-27-9 | 95.0% | 0.5g |
$877.0 | 2025-02-22 | |
Enamine | EN300-795279-2.5g |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one |
1556032-27-9 | 95.0% | 2.5g |
$1791.0 | 2025-02-22 | |
Enamine | EN300-795279-0.05g |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one |
1556032-27-9 | 95.0% | 0.05g |
$768.0 | 2025-02-22 | |
Enamine | EN300-795279-5.0g |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one |
1556032-27-9 | 95.0% | 5.0g |
$2650.0 | 2025-02-22 |
Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- Related Literature
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
Additional information on Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)-
Introduction to Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- CAS No. 1556032-27-9
Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)-, identified by its CAS number 1556032-27-9, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic ketones that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural uniqueness of Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- lies in its combination of a ketone group with an amino substituent and a dihydropyran ring, which makes it a versatile scaffold for medicinal chemistry.
The compound's molecular structure consists of a central ketone functional group at the 2-position, an amino group at the 1-position, and a 3,4-dihydro-2H-pyran ring attached at the same position. This arrangement not only contributes to its unique chemical properties but also opens up numerous possibilities for further functionalization and derivatization. The presence of both polar functional groups (ketone and amino) and a cyclic structure enhances its solubility in both polar and non-polar solvents, making it suitable for various biochemical assays and synthetic pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The dihydropyran ring is known for its ability to enhance bioavailability and metabolic stability, making it an attractive component in drug design. Furthermore, the amino group provides a site for further chemical modifications, allowing researchers to tailor the properties of the compound for specific therapeutic applications.
Current research in this area has highlighted the importance of Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- as a key intermediate in synthesizing novel bioactive molecules. Studies have demonstrated its role in developing compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting certain enzymes involved in inflammatory pathways. The ability to modify the structure while retaining the core pharmacophore has made this compound a valuable tool in medicinal chemistry.
The synthesis of Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- involves multi-step organic reactions that require precise control over reaction conditions. The process typically starts with the formation of the dihydropyran ring followed by the introduction of the ketone and amino groups. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also underscore its synthetic accessibility for further research.
One of the most compelling aspects of studying Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- is its potential in drug discovery. The structural features present in this compound make it an excellent candidate for developing new therapeutic agents. Researchers are particularly interested in exploring its interactions with biological targets such as enzymes and receptors. High-throughput screening (HTS) techniques have been utilized to identify derivatives with enhanced binding affinity and selectivity.
The pharmacokinetic properties of Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- are also under investigation to optimize its delivery and efficacy. Studies have shown that modifications to the dihydropyran ring can significantly influence metabolic stability and bioavailability. This information is crucial for designing drugs that can reach their target sites effectively while minimizing side effects. Computational modeling has played a vital role in predicting these properties before experimental validation.
In conclusion, Ethanone, 2-amino-1-(3,4-dihydro-2H-pyran-6-yl)- CAS No. 1556032-27-9 represents a fascinating compound with immense potential in pharmaceutical research. Its unique structure and diverse biological activities make it a valuable scaffold for developing new drugs. As research continues to uncover more about its properties and applications, it is likely that this compound will play an increasingly important role in future medical treatments.
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